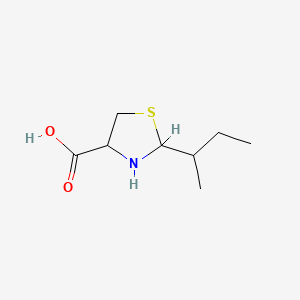

2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-butan-2-yl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-3-5(2)7-9-6(4-12-7)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUSLWYDMLQHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1NC(CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid: Synthesis, Properties, and Applications

Introduction

2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid, a heterocyclic compound belonging to the thiazolidine class of molecules, represents a fascinating scaffold with significant potential in medicinal chemistry and drug development. Thiazolidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antidiabetic, and anticancer properties.[1][2] This guide provides a comprehensive overview of the chemical properties of this compound, offering in-depth insights for researchers, scientists, and professionals in the field of drug discovery.

The core structure of this molecule is formed through the condensation reaction of L-cysteine and 2-butanone, resulting in a five-membered ring containing both sulfur and nitrogen heteroatoms.[3] The presence of a carboxylic acid group and a chiral center from the L-cysteine precursor, coupled with the introduction of a sec-butyl group, imparts specific stereochemical and physicochemical characteristics that are crucial for its biological interactions.

Molecular Structure and Stereochemistry

The fundamental structure of this compound is characterized by a thiazolidine ring substituted at the 2-position with a butan-2-yl (sec-butyl) group and at the 4-position with a carboxylic acid group.

Key Structural Features:

-

Chemical Formula: C₈H₁₅NO₂S[1]

-

Molecular Weight: 189.28 g/mol [1]

-

CAS Number: 1214831-88-5[1]

-

SMILES: CCC(C)C1NC(CS1)C(=O)O[4]

-

InChI Key: VFUSLWYDMLQHQH-UHFFFAOYSA-N[4]

The synthesis of this compound from the chiral amino acid L-cysteine results in the formation of a new stereocenter at the C2 position of the thiazolidine ring. This leads to the potential for diastereomers, namely (2R, 4R) and (2S, 4R) isomers, as well as (2S, 4S) and (2R, 4S) isomers if D-cysteine were used. The stereochemical outcome of the synthesis can be influenced by reaction conditions.[3]

Caption: Diastereomers of this compound.

Synthesis

The primary route for the synthesis of this compound is the condensation reaction between L-cysteine and 2-butanone. This reaction is a classic example of the formation of a thiazolidine ring from a 1,2-aminothiol and a ketone.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

This protocol provides a general methodology for the synthesis of the title compound. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

L-cysteine hydrochloride monohydrate

-

2-Butanone (Methyl ethyl ketone)

-

Sodium acetate

-

Ethanol

-

Distilled water

-

Diethyl ether

Procedure:

-

Preparation of L-cysteine solution: In a round-bottom flask, dissolve L-cysteine hydrochloride monohydrate (1 equivalent) in a minimal amount of distilled water.

-

Buffering: Add sodium acetate (1 equivalent) to the L-cysteine solution to neutralize the hydrochloride and facilitate the reaction.

-

Addition of Ketone: To the stirred solution, add 2-butanone (1.1 equivalents) dissolved in ethanol. The use of a slight excess of the ketone can help drive the reaction to completion.

-

Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: Upon completion of the reaction, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Filtration: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold ethanol and then with diethyl ether to remove unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum.

Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be in the range of other 2-alkyl derivatives. |

| Solubility | Likely soluble in polar organic solvents and aqueous bases. |

| pKa (Carboxylic Acid) | Estimated to be in the range of 2-3. |

| pKa (Amine) | Estimated to be in the range of 6-7. |

| LogP | Predicted to be low, indicating moderate lipophilicity. |

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the thiazolidine ring, the sec-butyl group, and the carboxylic acid. The chemical shifts and coupling patterns will be indicative of the stereochemistry at the C2 and C4 positions.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the thiazolidine ring, and the four carbons of the sec-butyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, the N-H stretch of the secondary amine, and C-H stretches of the alkyl groups.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. Predicted m/z values for common adducts include [M+H]⁺ at 190.08963 and [M-H]⁻ at 188.07507.[4]

Reactivity and Stability

The reactivity of this compound is primarily dictated by the functional groups present: the secondary amine, the carboxylic acid, and the thiazolidine ring itself.

-

Amine and Carboxylic Acid Reactivity: The amine and carboxylic acid groups can undergo typical reactions such as acylation, alkylation, esterification, and amide bond formation. These reactions allow for the derivatization of the molecule to modulate its properties.

-

Thiazolidine Ring Stability: The thiazolidine ring is generally stable under neutral and basic conditions. However, it can be susceptible to hydrolysis under strongly acidic conditions, leading to the regeneration of L-cysteine and 2-butanone. The stability is also influenced by the nature of the substituent at the C2 position.

Potential Applications in Drug Development

Thiazolidine-4-carboxylic acid derivatives are a well-established class of compounds with diverse pharmacological activities.[4] The title compound, as a member of this family, holds promise for various therapeutic applications.

-

Prodrug Design: The thiazolidine ring can act as a prodrug moiety. In a biological system, the ring can be hydrolyzed to release L-cysteine, a precursor to the antioxidant glutathione, and 2-butanone. This strategy can be employed to enhance the delivery and bioavailability of L-cysteine.[5][6]

-

Enzyme Inhibition: The structural similarity of the thiazolidine-4-carboxylic acid core to proline can be exploited to design inhibitors of enzymes that recognize proline or related structures.

-

Antimicrobial and Anticancer Agents: Numerous studies have reported the antimicrobial and anticancer activities of various 2-substituted thiazolidine-4-carboxylic acid derivatives.[1][2] The specific sec-butyl substituent of the title compound may confer unique activity profiles that warrant further investigation.

Conclusion

This compound is a chiral heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited, a comprehensive understanding of its chemical properties can be extrapolated from the well-studied class of 2-substituted thiazolidine-4-carboxylic acids. The synthetic accessibility, stereochemical complexity, and potential for diverse biological activities make this compound and its derivatives attractive targets for further research and development. This guide provides a foundational understanding to aid researchers in their exploration of this promising chemical entity.

References

-

PubChem. This compound. Available from: [Link]

-

E3S Web of Conferences. Thiazolidine derivatives and their pharmacological actions. Available from: [Link]

-

ProQuest. Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-In. Available from: [Link]

-

Taylor & Francis Online. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Available from: [Link]

-

ResearchGate. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Available from: [Link]

-

Frontiers in Immunology. Prodrug-based bispecific antibodies for cancer therapy: advances and future directions. Available from: [Link]

-

PMC - NIH. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Available from: [Link]

Sources

An In-depth Technical Guide to 2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid

CAS Number: 1214831-88-5

This technical guide provides a comprehensive overview of 2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid, a heterocyclic compound with potential applications in pharmaceutical research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, a probable synthetic route, potential therapeutic applications based on related structures, and essential safety and handling protocols.

Chemical and Physical Properties

This compound is a derivative of thiazolidine-4-carboxylic acid, characterized by a sec-butyl group at the second position of the thiazolidine ring.[1][2] The core structure, a saturated five-membered ring containing both sulfur and nitrogen, is a recognized scaffold in medicinal chemistry.[3]

| Property | Value | Source |

| CAS Number | 1214831-88-5 | [1] |

| Molecular Formula | C₈H₁₅NO₂S | [1] |

| Molecular Weight | 189.28 g/mol | [1] |

| Canonical SMILES | CCC(C)C1NC(CS1)C(=O)O | [1] |

| InChI Key | VFUSLWYDMLQHQH-UHFFFAOYSA-N | [4] |

| Appearance | Solid (predicted) | [5] |

| Purity | Typically ≥95% for research grade | [6] |

Probable Synthesis Pathway

The reaction proceeds via a nucleophilic attack of the thiol group of L-cysteine on the carbonyl carbon of the aldehyde, followed by the intramolecular cyclization of the amine group to form the thiazolidine ring.

Caption: Probable synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of similar thiazolidine derivatives.[3][7]

-

Dissolution of L-Cysteine: Dissolve L-cysteine hydrochloride in a mixture of ethanol and water.

-

Addition of Aldehyde: To the stirred solution of L-cysteine, add 2-methylbutanal dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: Upon completion of the reaction, cool the mixture in an ice bath to facilitate the precipitation of the product.

-

Filtration and Washing: Collect the precipitate by suction filtration and wash it several times with cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the resulting solid under vacuum to obtain the final product, this compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Applications and Biological Activity

The thiazolidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] While specific biological data for this compound is not extensively published, its structural features suggest potential for investigation in several therapeutic areas.

Anticancer Activity

Derivatives of 2-arylthiazolidine-4-carboxylic acid have been identified as potent cytotoxic agents against prostate cancer cells, with IC₅₀ values in the low micromolar range.[8] The mechanism of action is thought to involve the induction of apoptosis. This suggests that this compound could be a valuable starting point for the development of novel anticancer agents.

Antiviral Properties

Recent studies have highlighted the potential of novel thiazolidine-4-carboxylic acid derivatives as inhibitors of the influenza A virus.[9][10] These compounds have demonstrated potent neuraminidase (NA) inhibitory activity and have also been shown to block the entry of the virus into host cells through hemagglutination inhibition (HAI) assays.[9][10] The dual-action mechanism could lead to more effective and safer antiviral drugs with a reduced likelihood of viral resistance.[10]

Antioxidant Effects

The thiazolidine ring, being a derivative of cysteine, is known to possess antioxidant properties.[11] Studies on various 2-aryl thiazolidine-4-carboxylic acids have shown their ability to act as free radical scavengers.[3] The antioxidant potential is influenced by the nature of the substituent at the C-2 position.[3] Therefore, the sec-butyl group in the target molecule may confer specific antioxidant characteristics.

Caption: Potential therapeutic applications.

Analytical Methods

The characterization and purity assessment of this compound can be achieved using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): For determining the purity of the compound. A reverse-phase C18 column with a gradient elution of acetonitrile and water containing a small amount of acid (e.g., trifluoroacetic acid) is a common starting point.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation, confirming the presence of the sec-butyl group and the thiazolidine ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the determination of thiazolidine carboxylic acid derivatives in biological matrices, often after a derivatization step.[13]

Safety, Handling, and Storage

Hazard Identification

Based on available data, this compound is associated with the following hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

Handling and Storage

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[14]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

All equipment used when handling the product should be grounded to prevent static discharge.[15]

Conclusion

This compound is a chemical building block with significant, yet largely unexplored, potential in drug discovery and development. Drawing on the well-documented biological activities of the broader class of thiazolidine-4-carboxylic acid derivatives, this compound represents a promising starting point for the design and synthesis of novel therapeutic agents, particularly in the areas of oncology, virology, and diseases associated with oxidative stress. Further investigation into its specific biological profile is warranted to fully elucidate its therapeutic potential.

References

-

American Chemical Society. Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. Journal of Medicinal Chemistry. [Link]

-

PubMed. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. [Link]

-

Taylor & Francis Online. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. [Link]

-

CheMondis. This compound. [Link]

-

Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. [Link]

-

PubChemLite. This compound. [Link]

-

Arctom. This compound. [Link]

-

Life Academy of Natural & Bio-Sciences. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. [Link]

-

ResearchGate. Synthesis of thiazolidine-4-carboxylic acid derivatives. [Link]

-

PubMed. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. [Link]

-

ResearchGate. Synthesis of 2-Substituted (2R,4R)-3-(3-Mercapto-Propionyl)Thiazolidine-4-Carboxylic Acids. [Link]

-

Connect Journals. SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. [Link]

-

MDPI. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. [Link]

-

National Institutes of Health. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. [Link]

-

ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | 1214831-88-5 [chemicalbook.com]

- 3. pjps.pk [pjps.pk]

- 4. PubChemLite - this compound (C8H15NO2S) [pubchemlite.lcsb.uni.lu]

- 5. CheMondis Marketplace [chemondis.com]

- 6. aksci.com [aksci.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies | MDPI [mdpi.com]

- 14. trc-corp.com [trc-corp.com]

- 15. ETHYL ACRYLATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A-Technical-Guide-to-the-Structural-Elucidation-of-2-(sec-butyl)-1,3-thiazolidine-4-carboxylic-acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(sec-butyl)-1,3-thiazolidine-4-carboxylic acid, a heterocyclic compound with significant stereochemical complexity. The guide is designed for researchers, scientists, and professionals in drug development, offering a systematic and logic-driven approach to confirming the molecule's constitution and stereochemistry. By integrating foundational principles with advanced analytical techniques, this document outlines a self-validating workflow that ensures the unambiguous assignment of the compound's structure. Key methodologies covered include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and chiral separation techniques. Each section details the rationale behind experimental choices, provides step-by-step protocols, and interprets the resulting data in the context of the target molecule.

Introduction: The Significance and Challenge of 2-(sec-butyl)-1,3-thiazolidine-4-carboxylic acid

2-(sec-butyl)-1,3-thiazolidine-4-carboxylic acid belongs to the class of thiazolidine derivatives, which are recognized for their diverse pharmacological activities.[1][2] The core thiazolidine ring is a privileged scaffold in medicinal chemistry, appearing in compounds with antibacterial, antifungal, and anti-inflammatory properties.[1][3] The title compound is typically synthesized via the condensation of L-cysteine with 2-methylbutanal.[2][4] This reaction introduces two new stereocenters at the C2 and the sec-butyl group's chiral carbon, in addition to the inherent chirality of the L-cysteine precursor at C4. This results in a diastereomeric mixture, the separation and characterization of which are critical for understanding its biological activity and for regulatory approval.

The primary challenge in the structural elucidation of this molecule lies in the unambiguous assignment of the relative and absolute stereochemistry of its three chiral centers. This guide will systematically address this challenge through a multi-pronged analytical approach.

Foundational Analysis: Confirming the Molecular Framework

Prior to delving into complex stereochemical analysis, it is imperative to confirm the fundamental connectivity of the atoms in the molecule. This is achieved through a combination of mass spectrometry and infrared spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.[5][6]

Rationale: Electrospray ionization (ESI) is the preferred method for this carboxylic acid due to its ability to generate intact molecular ions of polar compounds with minimal fragmentation. High-resolution mass spectrometry (HRMS) will provide the exact mass, allowing for the determination of the molecular formula.

Expected Results: The molecular formula of 2-(sec-butyl)-1,3-thiazolidine-4-carboxylic acid is C8H15NO2S, with a monoisotopic mass of 189.0823.

| Ion | Expected m/z | Significance |

| [M+H]+ | 190.0902 | Protonated molecular ion, confirms molecular weight. |

| [M-H]- | 188.0745 | Deprotonated molecular ion, confirms molecular weight. |

| [M-COOH]+ | 144.1003 | Loss of the carboxylic acid group, a common fragmentation pathway. |

Experimental Protocol: ESI-HRMS

-

Prepare a 1 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

-

Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups within a molecule.[4]

Rationale: The presence of the carboxylic acid, secondary amine, and C-S bond will give rise to characteristic absorption bands in the IR spectrum.

Expected Absorptions:

| Functional Group | Expected Wavenumber (cm-1) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | 1700-1725 |

| N-H (Secondary Amine) | 3300-3500 |

| C-N | 1020-1250 |

| C-S | 600-800 |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over a range of 4000-400 cm-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[7] A combination of 1D and 2D NMR experiments will be employed to assign all proton and carbon signals and to elucidate the stereochemistry.

1D NMR (1H and 13C): Assigning the Carbon-Proton Framework

Rationale: 1H NMR will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. 13C NMR will identify the number of unique carbon atoms.

Expected Chemical Shifts (in CDCl3):

| Atom | Expected δ (ppm) | Multiplicity | Integration |

| H4 | ~4.2-4.5 | dd | 1H |

| H2 | ~4.0-4.3 | m | 1H |

| H5a, H5b | ~3.1-3.5 | m | 2H |

| sec-butyl CH | ~1.8-2.1 | m | 1H |

| sec-butyl CH2 | ~1.3-1.6 | m | 2H |

| sec-butyl CH3 | ~0.9-1.1 | t | 3H |

| sec-butyl CH3 | ~0.8-1.0 | d | 3H |

| NH | ~2.0-3.0 | br s | 1H |

| COOH | ~10-12 | br s | 1H |

| Atom | Expected δ (ppm) |

| C=O (Carboxylic Acid) | ~170-175 |

| C4 | ~65-70 |

| C2 | ~60-65 |

| C5 | ~35-40 |

| sec-butyl CH | ~30-35 |

| sec-butyl CH2 | ~25-30 |

| sec-butyl CH3 | ~10-15 |

| sec-butyl CH3 | ~10-15 |

Experimental Protocol: 1D NMR

-

Dissolve ~10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Acquire a 1H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled 13C NMR spectrum.

2D NMR: Unraveling Connectivity and Spatial Relationships

Rationale: 2D NMR experiments are crucial for unambiguously assigning signals and determining stereochemistry.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is critical for determining relative stereochemistry.

Workflow for NMR Data Interpretation:

Caption: NMR data interpretation workflow.

Interpreting NOESY for Stereochemistry: The key to determining the relative stereochemistry at C2 and C4 lies in the NOESY spectrum. A spatial proximity (a cross-peak in the NOESY spectrum) between the proton at C2 and the proton at C4 would indicate a cis relationship. The absence of this cross-peak would suggest a trans relationship.

Chiral Separation and Absolute Stereochemistry

The synthesis of 2-(sec-butyl)-1,3-thiazolidine-4-carboxylic acid from L-cysteine and 2-methylbutanal will result in a mixture of diastereomers. Separating these diastereomers is essential for their individual characterization and for any subsequent biological evaluation.

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating enantiomers and diastereomers.[8] The absolute stereochemistry can then be determined using techniques such as X-ray crystallography or by comparing the experimental electronic circular dichroism (ECD) spectrum with theoretical calculations.

Experimental Protocol: Chiral HPLC

-

Screen a variety of chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives.

-

Optimize the mobile phase composition (typically a mixture of hexane and a polar alcohol like isopropanol) to achieve baseline separation of the diastereomers.

-

Collect the separated diastereomeric fractions for further analysis.

Determining Absolute Stereochemistry:

-

X-ray Crystallography: If a single crystal of one of the pure diastereomers can be obtained, X-ray crystallography provides an unambiguous determination of its absolute stereochemistry.

-

Electronic Circular Dichroism (ECD): In the absence of suitable crystals, ECD can be used. The experimental ECD spectrum of each pure diastereomer is compared to the theoretically calculated spectra for all possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.

Conclusion: A Self-Validating Approach to Structure Elucidation

The structural elucidation of 2-(sec-butyl)-1,3-thiazolidine-4-carboxylic acid requires a systematic and multi-faceted analytical approach. By combining the foundational data from mass spectrometry and infrared spectroscopy with the detailed structural insights from a suite of 1D and 2D NMR experiments, the constitution and relative stereochemistry of the molecule can be confidently determined. The final and crucial step of chiral separation followed by a definitive determination of the absolute stereochemistry provides a complete and unambiguous structural assignment. This comprehensive, self-validating workflow ensures the scientific rigor required for the advancement of research and development in the pharmaceutical sciences.

References

-

Przybyłski, M., & Czerwiński, J. (1977). Mass spectra of cysteine derivates. Advances in Experimental Medicine and Biology, 86A, 713-726. [Link]

-

Cysteine Modification Mass Spectrometry. (n.d.). MtoZ Biolabs. [Link]

-

Khan, K. M., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1613-1618. [Link]

-

Hasegawa, M., et al. (2022). Self-assembled Lanthanide-based Helixes: Synthetic Control of the Helical Handedness by Chirality of the Ligand. Journal of Solid State Chemistry, 307, 122841. [Link]

-

Cozar, I. B., Pîrnău, A., Vedeanu, N., & Nastasă, C. (2013). Structural investigation of a new antimicrobial thiazolidine compound. AIP Conference Proceedings, 1565(1), 34-38. [Link]

-

Benedini, F., Ferrario, F., Sala, A., & Sala, L. (1994). Synthesis and NMR Studies of Thiazolidine‐4‐carboxylic Acid Derivatives Containing a Nitro Ester Function. Journal of Heterocyclic Chemistry, 31(3), 615-618. [Link]

-

Mahdy, A. R. E., Elboray, E. E., Fandy, R. F., Abbas-Temirek, H. H., & Aly, M. F. (2017). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Arkivoc, 2016(6), 105-121. [Link]

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]

-

HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. (2015). Journal of Chromatographic Science, 53(8), 1331-1336. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nanobioletters.com [nanobioletters.com]

- 3. researchgate.net [researchgate.net]

- 4. pjps.pk [pjps.pk]

- 5. Mass spectra of cysteine derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cysteine Modification Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Condensation Reaction of L-Cysteine and Butan-2-one: Synthesis, Mechanism, and Characterization of 2-Ethyl-2-methyl-1,3-thiazolidine-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the condensation reaction between the amino acid L-cysteine and the ketone butan-2-one. This reaction yields 2-ethyl-2-methyl-1,3-thiazolidine-4-carboxylic acid, a heterocyclic compound with potential applications in flavor chemistry, drug delivery, and as a metabolic intermediate. This document delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, discusses strategies for reaction optimization, and outlines robust analytical methodologies for the characterization of the final product. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical grounding and practical insights.

Introduction: The Significance of Thiazolidine Synthesis

The condensation of L-cysteine, a sulfur-containing amino acid, with carbonyl compounds such as aldehydes and ketones is a cornerstone reaction for the synthesis of 1,3-thiazolidine-4-carboxylic acid derivatives. These heterocyclic scaffolds are of significant interest across various scientific disciplines. In food science, they are recognized as important intermediates in the Maillard reaction, contributing to the formation of key sulfur-containing flavor compounds.[1] In the pharmaceutical realm, the thiazolidine ring is a privileged structure found in a range of biologically active molecules, including penicillin.[2] Furthermore, the formation of thiazolidines from endogenous aldehydes and L-cysteine has been observed in biological systems, suggesting a role in metabolic pathways and cellular protection against oxidative stress.[3][4]

The reaction with butan-2-one, an unsymmetrical ketone, is of particular interest as it introduces two distinct alkyl substituents at the C2 position of the thiazolidine ring, creating a chiral center. Understanding the stereochemical outcome and reaction kinetics is crucial for the controlled synthesis of specific diastereomers. This guide will focus specifically on the synthesis and characterization of 2-ethyl-2-methyl-1,3-thiazolidine-4-carboxylic acid, providing a robust framework for its preparation and analysis.

Reaction Mechanism and Stereochemistry

The condensation of L-cysteine and butan-2-one proceeds through a well-established two-step mechanism involving the formation of a hemithioaminal intermediate, which is in equilibrium with a Schiff base (imine), followed by an intramolecular cyclization.

Step 1: Nucleophilic Attack and Hemithioaminal/Schiff Base Formation

The reaction is initiated by the nucleophilic attack of the amino group of L-cysteine on the electrophilic carbonyl carbon of butan-2-one. This forms an unstable carbinolamine intermediate. Concurrently, the thiol group can also attack the carbonyl carbon to form a hemithioacetal. These intermediates are in equilibrium with a more stable Schiff base (imine), formed via dehydration of the carbinolamine. The formation of the Schiff base is often the rate-determining step and can be influenced by pH.[5]

Step 2: Intramolecular Cyclization

The pivotal step in the formation of the thiazolidine ring is the intramolecular nucleophilic attack of the thiol group (-SH) on the imine carbon. This ring-closing reaction is generally rapid and leads to the formation of the stable five-membered thiazolidine ring.[6]

Because L-cysteine is a chiral molecule (possessing the (R)-configuration at C4) and the reaction with the unsymmetrical butan-2-one creates a new stereocenter at the C2 position, the product is a mixture of diastereomers: (2R, 4R) and (2S, 4R)-2-ethyl-2-methyl-1,3-thiazolidine-4-carboxylic acid.[2] The ratio of these diastereomers can be influenced by the reaction solvent and other conditions.[7]

Caption: Reaction mechanism for thiazolidine formation.

Experimental Protocol: Synthesis of 2-Ethyl-2-methyl-1,3-thiazolidine-4-carboxylic acid

This protocol is a robust, adaptable procedure for the synthesis of the target thiazolidine derivative. It is based on established methods for the condensation of L-cysteine with carbonyl compounds.[2][8]

Materials and Reagents:

-

L-cysteine hydrochloride monohydrate

-

Butan-2-one (Methyl ethyl ketone)

-

Sodium acetate

-

Ethanol (95% or absolute)

-

Distilled water

-

Diethyl ether (for washing)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

-

Filtration apparatus (Büchner funnel, filter paper)

Step-by-Step Procedure:

-

Preparation of L-cysteine solution: In a 250 mL round-bottom flask, dissolve L-cysteine hydrochloride monohydrate (1 equivalent) in distilled water. To this, add sodium acetate (1 equivalent) to neutralize the hydrochloride and free the L-cysteine. Stir until all solids have dissolved.

-

Addition of Butan-2-one: To the stirred L-cysteine solution, add butan-2-one (1.0 to 1.2 equivalents) dissolved in a minimal amount of ethanol. The use of a slight excess of the ketone can help drive the reaction to completion.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically allowed to proceed for 20-24 hours.[2]

-

Precipitation and Isolation: Upon completion of the reaction (indicated by the consumption of L-cysteine as monitored by TLC), cool the reaction flask in an ice bath to facilitate the precipitation of the product.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product several times with cold diethyl ether to remove any unreacted butan-2-one and other organic impurities.

-

Drying: Dry the purified product under vacuum to a constant weight.

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from an ethanol-water mixture.[2]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass spectrometric analysis of L-cysteine metabolism: physiological role and fate of L-cysteine in the enteric protozoan parasite Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pjps.pk [pjps.pk]

The Multifaceted Biological Activities of 2-Alkyl-Thiazolidine-4-Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the thiazolidine scaffold has consistently emerged as a privileged structure, underpinning the development of a diverse array of therapeutic agents. Among its many derivatives, 2-alkyl-thiazolidine-4-carboxylic acids represent a particularly intriguing class of compounds. Their unique structural features, arising from the condensation of L-cysteine with various aliphatic aldehydes, confer a spectrum of biological activities that are of significant interest to the drug discovery community. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of 2-alkyl-thiazolidine-4-carboxylic acids, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their potential as antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, antiviral, and anticancer agents, supported by experimental protocols and mechanistic diagrams to facilitate further investigation and application in therapeutic design.

The Chemical Foundation: Synthesis of 2-Alkyl-Thiazolidine-4-Carboxylic Acids

The synthesis of 2-alkyl-thiazolidine-4-carboxylic acids is primarily achieved through a nucleophilic cyclization reaction between L-cysteine and an appropriate aliphatic aldehyde. This reaction is typically carried out in a suitable solvent system, such as a mixture of ethanol and water, and can proceed at room temperature. The process involves the formation of a diastereomeric mixture of (2R,4R)-cis and (2S,4R)-trans isomers.[1]

General Synthesis Protocol

The following protocol outlines a general method for the synthesis of 2-alkyl-thiazolidine-4-carboxylic acids. It is important to note that reaction times and purification methods may need to be optimized for specific aldehydes.

Materials:

-

L-cysteine hydrochloride

-

Aliphatic aldehyde (e.g., acetaldehyde, propionaldehyde)

-

Sodium acetate

-

Ethanol

-

Distilled water

Procedure:

-

Dissolve L-cysteine hydrochloride in distilled water.

-

Add sodium acetate to the solution and stir until dissolved.

-

In a separate flask, dissolve the aliphatic aldehyde in ethanol.

-

Add the aldehyde solution to the L-cysteine solution and stir vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization.[2]

A Spectrum of Biological Activities

2-Alkyl-thiazolidine-4-carboxylic acids and their derivatives exhibit a wide range of pharmacological effects, making them attractive candidates for further investigation in various therapeutic areas.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases. 2-Alkyl-thiazolidine-4-carboxylic acids have demonstrated notable antioxidant properties. For instance, 2,4-thiazolidinedicarboxylic acid, 2-methyl- has been shown to scavenge free radicals and reduce oxidative stress.[3] The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[2][4]

Experimental Protocol: DPPH Radical Scavenging Assay

This widely used spectrophotometric method assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Test compound (2-alkyl-thiazolidine-4-carboxylic acid derivative)

-

Standard antioxidant (e.g., Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.[5]

-

Prepare stock solutions of the test compounds and the standard antioxidant in methanol at various concentrations.

-

In a 96-well plate, add a specific volume of the test compound or standard solution to each well.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[6]

-

Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.[6]

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[7]

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation, however, can contribute to the pathogenesis of numerous diseases. Thiazolidine derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.[4] These compounds can reverse the inflammatory cascade by potentially reducing the ROS/NF-κB/NLRP3/TNF-α/COX-2 signaling pathway.[8][9] This modulation of the NF-κB pathway is a critical aspect of their anti-inflammatory and neuroprotective effects.[8]

Neuroprotection: Shielding the Central Nervous System

The neuroprotective potential of thiazolidine derivatives is closely linked to their antioxidant and anti-inflammatory properties. By reducing oxidative stress and neuroinflammation, these compounds can mitigate neuronal damage and memory impairment.[8] Their ability to cross the blood-brain barrier makes them promising candidates for the treatment of neurodegenerative diseases. The mechanism of neuroprotection involves the downregulation of pro-inflammatory cytokines and modulation of the p-NF-κB and NLRP3 pathways.[8]

Hepatoprotective Activity: A Shield for the Liver

Several 2-alkyl-thiazolidine-4(R)-carboxylic acids have demonstrated a protective effect against drug-induced liver injury. Specifically, 2(RS)-methyl-, 2(RS)-n-propyl-, and 2(RS)-n-pentylthiazolidine-4(R)-carboxylic acids were found to be effective in protecting against acetaminophen-induced hepatotoxicity in mice.[10] These compounds are believed to act as prodrugs of L-cysteine, which in turn helps to replenish glutathione stores in the liver, a critical component of the organ's antioxidant defense system.[11][12] 2-Substituted thiazolidine-4(R)-carboxylic acids have been shown to increase the concentration of non-protein sulfhydryls in the liver, further supporting their hepatoprotective potential.[11]

Antiviral Properties: A Barrier Against Viral Infections

Thiazolidine derivatives have also been investigated for their antiviral activity. Studies have shown that some 2-substituted thiazolidine-4-carboxylic acids are effective against influenza viruses.[13][14] The mechanism of action is thought to involve the inhibition of viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells.[13]

Anticancer Potential: A Multifaceted Approach to Combatting Cancer

While much of the research on the anticancer properties of thiazolidine derivatives has focused on other analogues like thiazolidinones, the core thiazolidine-4-carboxylic acid scaffold also holds promise. Some thiazolidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms.[5] Although direct evidence for 2-alkyl-thiazolidine-4-carboxylic acids as potent anticancer agents is still emerging, related thiazolidine structures have been shown to target key pathways in cancer progression, such as angiogenesis and apoptosis.

For instance, certain thiazolidine derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.[15]

Furthermore, some thiazolidine derivatives have been identified as inhibitors of the B-cell lymphoma-2 (Bcl-2) family of proteins. These proteins are key regulators of apoptosis (programmed cell death), and their inhibition can lead to the selective killing of cancer cells.[16]

Quantitative Data Summary

The following table summarizes some of the reported biological activities of thiazolidine derivatives. It is important to note that much of the available quantitative data is for 2-aryl or other thiazolidine analogs, highlighting the need for more specific research on 2-alkyl derivatives.

| Compound Class | Biological Activity | Target/Assay | IC50/EC50 | Reference |

| 5-((-4-((substituted aryl/alkyl)methyl)benzylidene)thiazolidine-2,4-dione | Antioxidant | DPPH Radical Scavenging | 9.18–32.43 µg/mL | [4] |

| 2-Aryl substituted thiazolidine-4-carboxylic acids | Antiviral (Influenza A H9N2) | In ovo assay | 3.47 µM (for compound 1d) | [14] |

| 2-Aryl substituted thiazolidine-4-carboxylic acids | Antiviral (Infectious Bronchitis Virus) | In ovo assay | 4.10 µM (for compound 1c) | [14] |

| (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides | Anticancer (Melanoma cell lines) | Proliferation Assay | Varies by compound and cell line | [5] |

Future Directions and Conclusion

The diverse biological activities of 2-alkyl-thiazolidine-4-carboxylic acids underscore their potential as a versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy as antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective agents warrants further investigation. While the anticancer and antiviral potential of the broader thiazolidine class is well-documented, more focused research is needed to elucidate the specific contributions of the 2-alkyl substitution to these activities.

Future research should concentrate on:

-

Synthesizing and screening a broader library of 2-alkyl-thiazolidine-4-carboxylic acids with varying alkyl chain lengths and branching.

-

Conducting detailed quantitative structure-activity relationship (QSAR) studies to optimize their biological activities.

-

Elucidating the precise molecular mechanisms underlying their anticancer and antiviral effects.

-

Performing in vivo studies to validate their therapeutic potential and assess their pharmacokinetic and toxicological profiles.

References

-

Ehsanifar, M., & Montazeri, Z. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 3(2), 210-214. [Link]

- Google Patents. (n.d.). CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid.

- Shahnaz, S., et al. (2013). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Journal of Drug Delivery & Therapeutics, 3(6), 96-101.

- Włodek, L., Radomski, J., & Wróbel, M. (1993). The effect of 2-substituted thiazolidine-4(R)-carboxylic acids on non-protein sulphydryl levels and sulphurtransferase activities in mouse liver and brain. Biochemical Pharmacology, 46(1), 190-193.

- Tsukamoto, H., & Lu, S. C. (2001). The glutathione precursor L-2-oxothiazolidine-4-carboxylic acid protects against liver injury due to chronic enteral ethanol exposure in the rat.

-

MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6483. [Link]

- ResearchGate. (2015). Anti-inflammatory and ulcerogenic activities of thiazolidine-4-ones in rats. International Journal of Basic & Clinical Pharmacology, 4(2), 253-258.

- Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1267-1272.

- ResearchGate. (2016).

-

PubMed. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2559575. [Link]

-

Nagasawa, H. T., Goon, D. J., & Zera, R. T. (1982). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 25(4), 489-491. [Link]

-

Nova Science Publishers. (n.d.). Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids.

-

MDPI. (2022). DPPH Radical Scavenging Assay. Molecules, 27(19), 6303. [Link]

-

Shahzad, M. I., et al. (2020). Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses. Pakistan Veterinary Journal, 40(4), 435-440. [Link]

-

Lu, Y., et al. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 18(2), 477-495. [Link]

-

ResearchGate. (n.d.). Regulation of apoptosis by the BCL-2 family. Retrieved from [Link]

-

ACS Publications. (1982). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 25(4), 489-491. [Link]

-

SRUC Pure. (2023). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Cancer and Metastasis Reviews, 42(3), 847-889. [Link]

-

Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

-

Iris Publishers. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 3(2). [Link]

-

NCBI. (2016). Evolution of the BCL-2-Regulated Apoptotic Pathway. Results and Problems in Cell Differentiation, 58, 1-27. [Link]

- ResearchGate. (2020). Thiazolidines; Potential Antiviral Agents Against Avian Influenza and Infectious Bronchitis Viruses. Pakistan Veterinary Journal, 40(4).

-

ResearchGate. (2013). Does anyone know an easy protocol for DPPH assay?. Retrieved from [Link]

-

Wikipedia. (n.d.). Bcl-2. Retrieved from [Link]

-

NCBI. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry, 2022, 1-7. [Link]

- ResearchGate. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 3(2).

-

MDPI. (2022). Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists. Molecules, 27(17), 5664. [Link]

- ResearchGate. (2017). Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine -4-carbonyl-amino acid derivatives. Journal of the Serbian Chemical Society, 82(1), 45-54.

- ResearchGate. (2013). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 444-448.

-

ResearchGate. (n.d.). Schematic model of apoptosis regulation by Bcl-2 members protein family. Retrieved from [Link]

- Włodek, L., Wróbel, M., & Czubak, J. (1996). Selective effect of 2-(polyhydroxyalkyl)-thiazolidine-4-carboxylic acids on nonprotein sulfhydryl groups in tumor bearing mice. General Pharmacology, 27(8), 1373-1376.

- ResearchGate. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1).

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

-

NCBI. (2008). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 2(4), a001651. [Link]

-

UniProt. (n.d.). BCL2 - Apoptosis regulator Bcl-2 - Homo sapiens (Human). Retrieved from [Link]

- Sci-Hub. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Journal of Chemical Biology, 9(4), 97-106.

-

Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]

-

SciSpace. (n.d.). NF-κB Signaling Pathway Diagram. Retrieved from [Link]

-

De Clercq, E. (2009). Antiviral agents active against influenza A viruses. Nature Reviews Drug Discovery, 8(12), 941-953. [Link]

Sources

- 1. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine [ouci.dntb.gov.ua]

- 2. pjps.pk [pjps.pk]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. jelsciences.com [jelsciences.com]

- 9. irispublishers.com [irispublishers.com]

- 10. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of 2-substituted thiazolidine-4(R)-carboxylic acids on non-protein sulphydryl levels and sulphurtransferase activities in mouse liver and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Bcl-2 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-(Butan-2-yl)-1,3-thiazolidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 2-(butan-2-yl)-1,3-thiazolidine-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. As a Senior Application Scientist, the aim is to deliver not just a recitation of facts, but a synthesized understanding of the molecule's synthesis, stereochemical intricacies, and its burgeoning role in drug development. The narrative is structured to provide a logical progression from fundamental chemistry to biological application, grounded in established scientific principles and supported by peer-reviewed literature.

Introduction to the Thiazolidine Scaffold

The 1,3-thiazolidine-4-carboxylic acid core is a versatile scaffold in medicinal chemistry, structurally analogous to the amino acid proline.[1] This structural similarity allows it to interact with biological targets that recognize proline, while the presence of the sulfur atom introduces unique chemical properties. The substituent at the 2-position of the thiazolidine ring plays a crucial role in modulating the compound's biological activity.[2] The focus of this guide, this compound, features a secondary butyl group at this position, conferring specific stereochemical and lipophilic characteristics.

Synthesis and Stereochemistry

The synthesis of 2-substituted-1,3-thiazolidine-4-carboxylic acids is typically achieved through the condensation reaction of L-cysteine with a corresponding aldehyde or ketone.[1][3] In the case of this compound, the precursor is L-cysteine and 2-butanone.

General Synthetic Protocol

The reaction involves the nucleophilic attack of the thiol group of L-cysteine on the carbonyl carbon of 2-butanone, followed by the intramolecular cyclization via the formation of a Schiff base between the amino group of cysteine and the carbonyl. This acid-catalyzed reaction yields the thiazolidine ring.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve L-cysteine hydrochloride in deionized water.

-

Buffering: Add sodium acetate to the solution to act as a buffer.

-

Aldehyde/Ketone Addition: Add 2-butanone dissolved in ethanol to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature for 24 hours.

-

Precipitation: Cool the reaction vessel in an ice bath to facilitate the precipitation of the product.

-

Isolation: Separate the precipitate by suction filtration.

-

Washing: Wash the collected solid several times with cold ethanol to remove unreacted starting materials and impurities.[3]

-

Drying: Dry the purified product under vacuum.

Stereochemical Considerations

The synthesis of this compound results in the formation of multiple stereoisomers due to the presence of chiral centers. L-cysteine provides an (R) configuration at the 4-position of the thiazolidine ring. The condensation with the prochiral 2-butanone introduces a new stereocenter at the 2-position. Furthermore, the sec-butyl group itself contains a chiral center. This leads to a mixture of diastereomers. The formation of cis-(2R, 4R) and trans-(2S, 4R) isomers at the thiazolidine ring is common, and the ratio of these isomers can be influenced by the solvent used in the reaction.[1] Separation of these diastereomers can be challenging.[1]

The epimerization at the C-2 position can occur via ring-opening to the imine intermediate followed by recyclization.[4] This process is often driven by the lone pair of electrons on the thiazolidine nitrogen.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1214831-88-5 | [5] |

| Molecular Formula | C8H15NO2S | [5][6] |

| Molecular Weight | 189.28 g/mol | [5] |

| SMILES | CCC(C)C1NC(CS1)C(=O)O | [5][6] |

| InChIKey | VFUSLWYDMLQHQH-UHFFFAOYSA-N | [6] |

Biological Activity and Drug Development Potential

Thiazolidine derivatives exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][7][8] The biological activity is often attributed to the entire molecule, with the substituent at the 2-position playing a key role in target specificity and potency.

Prodrug Concept

One of the most significant applications of 2-substituted-thiazolidine-4(R)-carboxylic acids is their role as prodrugs of L-cysteine.[9] L-cysteine is a crucial amino acid involved in various physiological processes, including the synthesis of the antioxidant glutathione. However, its direct administration can be problematic due to its instability and low bioavailability. By incorporating L-cysteine into a thiazolidine ring, it becomes more stable and can be delivered to target tissues.

Inside the body, the thiazolidine ring can undergo non-enzymatic ring-opening at physiological pH, followed by hydrolysis to release L-cysteine.[9] This slow-release mechanism can effectively replenish intracellular cysteine levels, thereby boosting glutathione synthesis and protecting cells from oxidative stress. This approach has been successfully used to protect against acetaminophen-induced hepatotoxicity in animal models.[9]

Captopril and Analogs

The thiazolidine ring is also a key structural feature in some successful drugs. For instance, the angiotensin-converting enzyme (ACE) inhibitor Captopril, used to treat hypertension and congestive heart failure, is a proline derivative.[10][11] The development of Captopril was inspired by a peptide found in the venom of the lancehead viper.[10] The core structure's similarity to proline allows it to bind to the active site of ACE.

While this compound itself is not Captopril, its structural resemblance to the proline moiety suggests its potential as a scaffold for designing novel ACE inhibitors or other enzyme inhibitors.[12][13] The sec-butyl group at the 2-position can provide lipophilic interactions within the enzyme's active site, potentially enhancing binding affinity.

Other Potential Applications

The broader class of thiazolidine derivatives has been investigated for a variety of other therapeutic applications, including:

-

Antiviral activity: Certain thiazolidine derivatives have shown promise as influenza neuraminidase inhibitors.[2]

-

Anticancer activity: The thiazolidinone and thiazolidine-2,4-dione nuclei are present in compounds with demonstrated anti-tumor properties.[2]

-

Antimicrobial activity: Various thiazolidine derivatives have been synthesized and screened for their antibacterial and antifungal activities.[8][14]

Characterization and Analysis

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and determining the stereochemistry of the molecule. The chemical shifts and coupling constants of the protons on the thiazolidine ring can help differentiate between cis and trans isomers.[1][3]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.[3]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretching) and the secondary amine (N-H stretching).[3]

Future Directions and Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Its straightforward synthesis, interesting stereochemistry, and potential as an L-cysteine prodrug make it a valuable tool for medicinal chemists. Further research is warranted to explore its full therapeutic potential, including the synthesis and biological evaluation of its various stereoisomers and derivatives. The insights gained from studying this specific molecule can contribute to the broader understanding of the structure-activity relationships of thiazolidine-based compounds and pave the way for the design of next-generation drugs.

References

- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022-04-20). Letters in Applied NanoBioScience, 12(3), 82.

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals.

- This compound. Biosynth.

- Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones.

- Captopril. Wikipedia.

- Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Deriv

- Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors.

- This compound. CheMondis.

- Synthesis, Biochemical and Histological Study of Captopril Derivatives as A Possible Drug for Diabetes. AIP Publishing.

- Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.

- Synthetic Protocols of a Top-Selling Anti-Hypertensive Drug 'Captopril': A Synthon Disconnection Approach. SciSpace.

- Research On The Synthesis Of Captopril Intermediates And 2-oxazoline Deriv

- Design and Synthesis of New Imidazole Deriv

- This compound. PubChemLite.

- Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. 1999 The Chemical Society of Japan.

- 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine.

- Synthesis of thiazolidine-4-carboxylic acid derivatives.

- ethyl 2-(butan-2-yl)

- Racemization-Free Synthesis of N-Formyl Amino Acid Esters.

- This compound. ChemicalBook.

- Environmentally Benign Process for the Synthesis of N-Formyl Amino Acid Esters.

- Synthesis of N-Formyl Amino Acid Esters.

- New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives.

- Synthesis of N-acetyl-L-cysteine methyl ester. PrepChem.com.

- Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. researchgate.net [researchgate.net]

- 3. pjps.pk [pjps.pk]

- 4. researchgate.net [researchgate.net]

- 5. biosynth.com [biosynth.com]

- 6. PubChemLite - this compound (C8H15NO2S) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Captopril - Wikipedia [en.wikipedia.org]

- 11. scispace.com [scispace.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. brieflands.com [brieflands.com]

- 14. connectjournals.com [connectjournals.com]

A Technical Guide to the Discovery and Synthesis of Novel Thiazolidine Derivatives

Abstract: The thiazolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its derivatives, particularly thiazolidin-4-ones and thiazolidine-2,4-diones (TZDs), exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties.[1][4][5] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the contemporary landscape of thiazolidine chemistry. We will explore robust synthetic methodologies, from classic cyclocondensation reactions to modern multicomponent and green chemistry approaches, explain the rationale behind key experimental decisions, and provide validated protocols for synthesis and characterization. The narrative emphasizes the crucial link between synthetic strategy and the ultimate goal of drug discovery: the generation of novel, potent, and selective therapeutic agents.

The Thiazolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered thiazolidine ring, containing a sulfur atom at position 1 and a nitrogen atom at position 3, is a "privileged scaffold".[2][5] This designation stems from its ability to serve as a versatile template for designing ligands that can interact with a wide variety of biological targets. The structural features of the thiazolidine ring, including its hydrogen bond donor and acceptor capabilities, allow for diverse substitutions and functionalization, making it a focal point in drug discovery.[2][6]

The most extensively studied derivatives are the thiazolidin-4-ones and thiazolidine-2,4-diones (TZDs) .[7] The TZDs, famously known as "glitazones," revolutionized the treatment of type 2 diabetes by acting as potent agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[2][5][8] Beyond this, the thiazolidine core is integral to compounds with documented efficacy against cancer cell lines, microbial pathogens, and inflammatory mediators.[4][9] This wide therapeutic window continues to drive innovation in the synthesis of novel analogues.

dot digraph "Thiazolidine_Core_and_Derivatives" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, compound=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: The versatile thiazolidine core and its key bioactive derivatives.

Strategic Approaches to Synthesis

The synthesis of the thiazolidine ring is most commonly achieved through the cyclocondensation of three key components: an amine, an aldehyde or ketone, and a sulfur-containing compound, typically thioglycolic acid (mercaptoacetic acid). The specific strategy employed depends on the desired substitution pattern and the overall complexity of the target molecule.

Foundational One-Pot, Three-Component Reaction (MCR)

The one-pot, multicomponent reaction (MCR) is the workhorse for generating diverse thiazolidin-4-one libraries.[3][10] This approach offers significant advantages in terms of efficiency, atom economy, and operational simplicity, as multiple bonds are formed in a single synthetic operation without isolating intermediates.[3]

Causality Behind the Choice: The MCR is chosen for its convergence and efficiency. Instead of a linear, multi-step synthesis that requires purification of each intermediate, the MCR combines starting materials in one vessel, often leading directly to the final product in moderate to high yields.[10] This dramatically accelerates the discovery process, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.

dot digraph "MCR_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: General workflow for a one-pot, three-component synthesis.

Green Chemistry and Advanced Methodologies

While traditional methods often rely on refluxing in organic solvents like toluene, modern synthesis prioritizes environmentally benign approaches.[11][12] These "green" techniques not only reduce hazardous waste but can also enhance reaction rates and yields.

-

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, often dramatically reducing reaction times from hours to minutes.[13][14] This technique is highly effective for thiazolidinone synthesis, including Knoevenagel condensations to form 5-arylidene derivatives.[13][14]

-

Ultrasonication: Sonochemical methods use the energy of acoustic cavitation to promote reactions, providing an alternative energy source that can proceed under mild conditions.[3]

-

Catalyst-Free and Solvent-Free Reactions: Some protocols achieve high yields by simply heating the neat reactants, eliminating the need for both a catalyst and a solvent.[15]

-

Use of Greener Solvents: Replacing hazardous solvents with water, ethanol, or deep eutectic solvents (DESs) is a key focus.[16][17] DESs, which are mixtures of hydrogen bond donors and acceptors, can act as both the solvent and the catalyst, simplifying the reaction setup.[17]

Expertise in Action: The choice between microwave, ultrasound, or a specific green solvent is not arbitrary. Microwave synthesis is ideal for high-throughput library generation due to its speed. For thermally sensitive substrates, ultrasonication or a low-temperature DES system may be preferable to minimize side-product formation. The decision is guided by the specific reactivity of the substrates and the desired scale of the reaction.

Experimental Protocol: Synthesis of a 2,3-Disubstituted Thiazolidin-4-one

This protocol details a robust and reproducible one-pot synthesis, a foundational technique for any lab working with these scaffolds.

Objective: To synthesize 2-(4-chlorophenyl)-3-phenylthiazolidin-4-one via a one-pot, three-component reaction.

Materials:

-

Aniline (99%)

-

4-Chlorobenzaldehyde (98%)

-

Thioglycolic acid (98%)

-

Toluene (Anhydrous)

-

Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Self-Validating Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add aniline (1.86 g, 20 mmol) and 4-chlorobenzaldehyde (2.81 g, 20 mmol) in 40 mL of anhydrous toluene.

-

Imine Formation: Reflux the mixture for 2 hours. Water generated from the condensation reaction will be collected in the Dean-Stark trap, driving the reaction to completion. This step is critical; incomplete imine formation is a common reason for low yields.

-

Cyclization: Cool the reaction mixture to room temperature. Add thioglycolic acid (1.84 g, 20 mmol) dropwise to the solution. Caution: This reaction is exothermic. A slow addition rate is necessary to control the temperature.

-

Completion: Once the addition is complete, return the flask to reflux and heat for an additional 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting aldehyde spot is no longer visible.

-

Workup: Cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash is crucial for removing unreacted thioglycolic acid.